1-(3-chloro-4-methoxyphenyl)-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

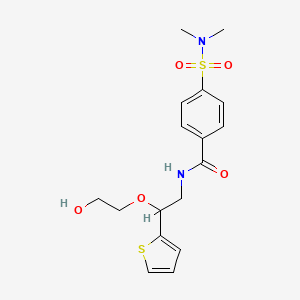

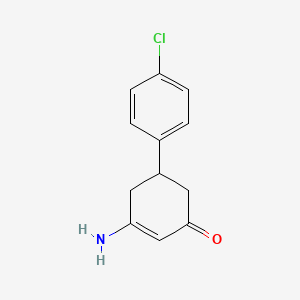

The compound “1-(3-chloro-4-methoxyphenyl)-1H-pyrrole” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The 3-chloro-4-methoxyphenyl group suggests that the compound has a phenyl (benzene) ring substituted with a chlorine atom at the 3rd position and a methoxy (-OCH3) group at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the 3-chloro-4-methoxyphenyl group. The electron-donating methoxy group and the electron-withdrawing chloro group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis

As a pyrrole derivative, this compound might undergo reactions typical for pyrroles, such as electrophilic substitution, depending on the position of the substituent . The presence of the methoxy and chloro groups on the phenyl ring could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the polarity of the molecule could be influenced by the methoxy and chloro groups .Wissenschaftliche Forschungsanwendungen

Crystal Structure Determination

1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, along with its derivatives, has contributed to the field of crystallography. The crystal structure of related functionalized pyrroles has been determined using synchrotron X-ray powder diffraction data. These compounds, important in antitumoral agent research, crystallize in the monoclinic system. The detailed determination of these structures aids in understanding the molecular geometry and potential interactions of such compounds (Silva et al., 2012).

Antitumor and Antioxidant Properties

Derivatives of this compound have been explored for their antitumor and antioxidant properties. Pyrrole derivatives have been synthesized and studied as inhibitors of protein kinases like EGFR and VEGFR, crucial in cancer proliferation. These compounds show potential in binding with these kinases, forming stable complexes, and exhibiting anti-inflammatory, proapoptotic, and antitumor activities. They also display antioxidant properties, reducing lipid and protein peroxidation and increasing superoxide dismutase activity in inflamed tissues, showing promise as therapeutic agents (Kuznietsova et al., 2019).

Electrophysical and Morphological Analyses

In electrophysical and morphological analyses, pyrrole derivatives like this compound are synthesized onto carbon fiber microelectrodes. The influence of substituent effects on the electrochemical impedance spectroscopy of these compounds has been studied, revealing valuable insights into their electronic properties and potential applications in various technological fields (Sarac et al., 2008).

Luminescence in Polymers

The compound has found use in the field of luminescent polymers. Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to this compound, exhibit strong fluorescence and are promising for electronic applications due to their good solubility, processability, and photostability. The varying properties of these polymers based on their chemical structure and substituents open up avenues for the development of new materials with tailored optical and electronic characteristics (Zhang & Tieke, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEIZAXVRYVJAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2618971.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2618972.png)

![3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618973.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2618974.png)

![9-((4-(3,4-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2618975.png)

![5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2618982.png)